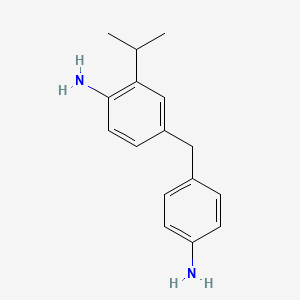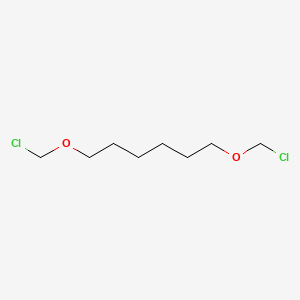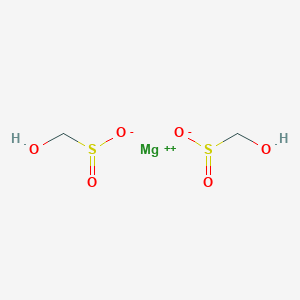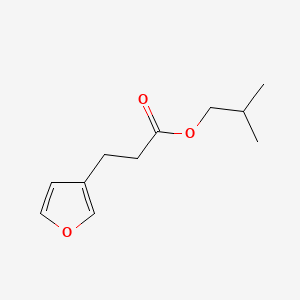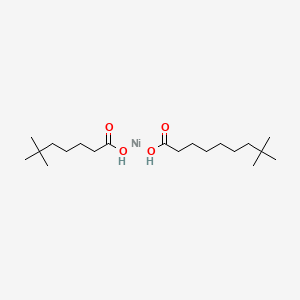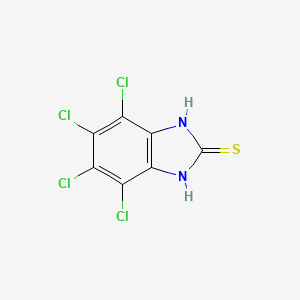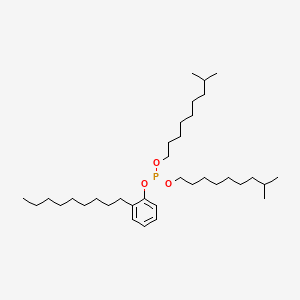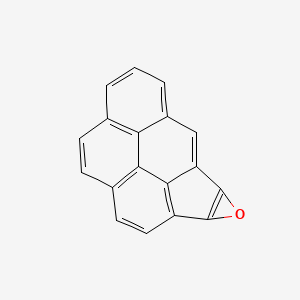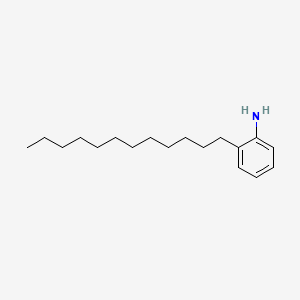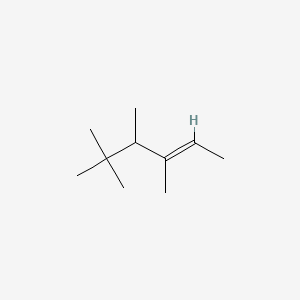
3,4,5,5-Tetramethylhex-2-ene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4,5,5-四甲基己-2-烯: 是一种有机化合物,分子式为C10H20 。它是一种烯烃,其特征在于存在碳-碳双键。该化合物的结构包括连接在己烯主链上的四个甲基,使其高度支化。由于其独特的结构特性,该化合物在各种化学研究和工业应用中引起了兴趣。
准备方法
合成路线和反应条件
3,4,5,5-四甲基己-2-烯的合成可以通过多种方法实现,包括:
烯烃烷基化: 一种常见的方法涉及在受控条件下用烷基化剂烷基化合适的烯烃前体。例如,3,4,5-三甲基己-2-烯与甲基化剂(如甲基碘化物)在强碱(如叔丁醇钾)存在下的反应可以生成 3,4,5,5-四甲基己-2-烯。
醇脱水: 另一种方法涉及合适的醇前体的脱水。例如,使用强酸(如硫酸)使 3,4,5,5-四甲基己烷-2-醇脱水可以生成 3,4,5,5-四甲基己-2-烯。
工业生产方法
在工业环境中,3,4,5,5-四甲基己-2-烯的生产通常涉及大规模烷基化过程。这些过程在配备有温度和压力控制系统的反应器中进行,以确保最佳反应条件和高产率。沸石或金属氧化物等催化剂可用于提高反应效率。
化学反应分析
反应类型
3,4,5,5-四甲基己-2-烯会发生各种化学反应,包括:
氧化: 该化合物可以被氧化形成相应的醇、酮或羧酸。常见的氧化剂包括高锰酸钾和三氧化铬。
还原: 3,4,5,5-四甲基己-2-烯的还原可以生成饱和烃。用于此目的的常用试剂是在钯催化剂存在下的氢气。
取代: 3,4,5,5-四甲基己-2-烯中的双键可以与卤素或卤化氢发生亲电加成反应,形成取代产物。
常用试剂和条件
氧化: 高锰酸钾在水性介质中,三氧化铬在乙酸中。
还原: 氢气与负载在碳上的钯催化剂。
取代: 四氯化碳中的溴,在催化剂存在下的氯化氢。
主要产物
氧化: 3,4,5,5-四甲基己烷-2-醇、3,4,5,5-四甲基己烷-2-酮、3,4,5,5-四甲基己酸。
还原: 3,4,5,5-四甲基己烷。
取代: 3,4,5,5-四甲基-2-溴己烷、3,4,5,5-四甲基-2-氯己烷。
科学研究应用
3,4,5,5-四甲基己-2-烯在科学研究中具有多种应用:
化学: 它被用作烯烃反应性和亲电加成反应机理研究中的模型化合物。
生物学: 它的衍生物正在研究其潜在的生物活性,包括抗菌和抗真菌特性。
医药: 正在进行研究以探索其作为合成药物化合物前体的潜力。
工业: 它用于生产特种化学品,包括香料和调味剂。
作用机制
3,4,5,5-四甲基己-2-烯在化学反应中的作用机制涉及其双键与各种试剂的相互作用。例如,在亲电加成反应中,双键充当亲核试剂,攻击亲电物种以形成中间碳正离子。这些中间体然后经历进一步的反应以生成最终产物。所涉及的分子靶标和途径取决于所使用的具体反应和试剂。
相似化合物的比较
类似化合物
3,4,5-三甲基己-2-烯: 结构相似,但少了一个甲基。
3,4,5,5-四甲基戊-2-烯: 结构相似,但碳链较短。
3,4,4,5-四甲基己-2-烯: 结构相似,但甲基位置不同。
独特性
3,4,5,5-四甲基己-2-烯因其高度支化的结构而独一无二,这赋予了其独特的化学和物理性质。与支化程度较低或直链烯烃相比,这种支化会影响其反应性、沸点和溶解度。
属性
CAS 编号 |
39083-38-0 |
|---|---|
分子式 |
C10H20 |
分子量 |
140.27 g/mol |
IUPAC 名称 |
(E)-3,4,5,5-tetramethylhex-2-ene |
InChI |
InChI=1S/C10H20/c1-7-8(2)9(3)10(4,5)6/h7,9H,1-6H3/b8-7+ |
InChI 键 |
PSSMIMCIKZSQIG-BQYQJAHWSA-N |
手性 SMILES |
C/C=C(\C)/C(C)C(C)(C)C |
规范 SMILES |
CC=C(C)C(C)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


